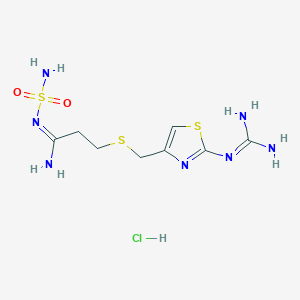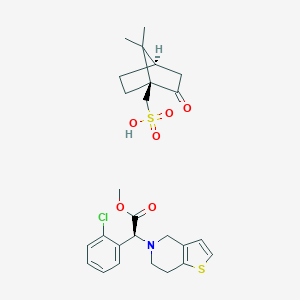
Clopidogrel Camphorsulfonate
Vue d'ensemble
Description
Clopidogrel Camphorsulfonate is a salt form of Clopidogrel, an antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease . This compound is known for its excellent pharmaceutical effects, stability, and non-hygroscopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Clopidogrel Camphorsulfonate involves the reaction of Clopidogrel with camphorsulfonic acid. The process typically includes the following steps:
Synthesis of Clopidogrel: Clopidogrel is synthesized through a series of chemical reactions starting from 2-chlorobenzyl cyanide and ethyl acetate, followed by cyclization and esterification.
Formation of this compound: Clopidogrel is then reacted with camphorsulfonic acid in an appropriate solvent to form the salt.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Clopidogrel Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Clopidogrel, which may have different pharmacological properties .
Applications De Recherche Scientifique
Clopidogrel Camphorsulfonate has a wide range of scientific research applications:
Chemistry: It is used in the study of antiplatelet agents and their chemical properties.
Biology: The compound is used to investigate platelet aggregation and blood clotting mechanisms.
Medicine: this compound is extensively used in clinical research to develop treatments for cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry for the production of antiplatelet medications
Mécanisme D'action
Clopidogrel Camphorsulfonate exerts its effects by inhibiting the P2Y12 adenosine diphosphate receptor on platelets. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing platelet aggregation and preventing blood clots . The compound is a prodrug that requires biotransformation in the liver to its active thiol-containing metabolite .
Comparaison Avec Des Composés Similaires
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticagrelor: A triazolopyrimidine that also inhibits the P2Y12 receptor but has a different chemical structure.
Cangrelor: An adenosine triphosphate analogue used as an intravenous antiplatelet agent.
Uniqueness: Clopidogrel Camphorsulfonate is unique due to its stability, non-hygroscopic nature, and excellent pharmaceutical effects. It is also known for its optical purity and thermostability, making it a preferred choice in various pharmaceutical applications .
Propriétés
Numéro CAS |
120202-68-8 |
|---|---|
Formule moléculaire |
C26H32ClNO6S2 |
Poids moléculaire |
554.1 g/mol |
Nom IUPAC |
[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1 |
Clé InChI |
XEENARPWPCQXST-UAHUKZOTSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
SMILES isomérique |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Key on ui other cas no. |
120202-68-8 |
Pictogrammes |
Corrosive; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

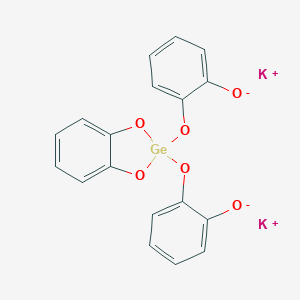
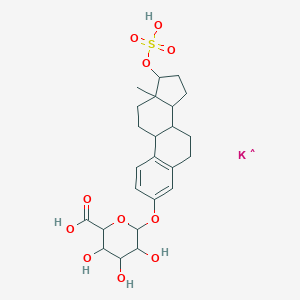
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
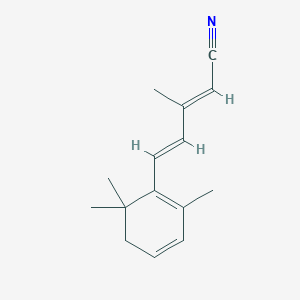
![P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester](/img/structure/B48415.png)
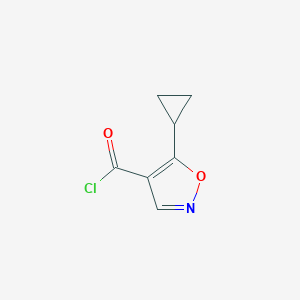
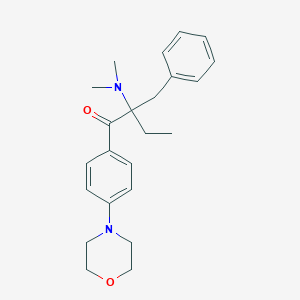
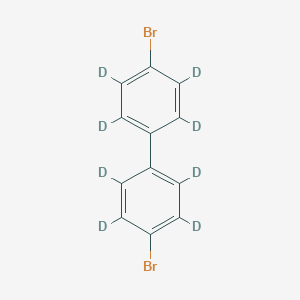


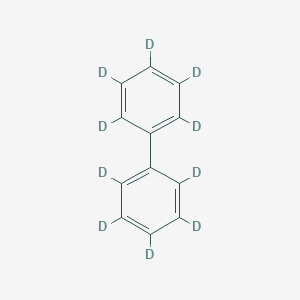
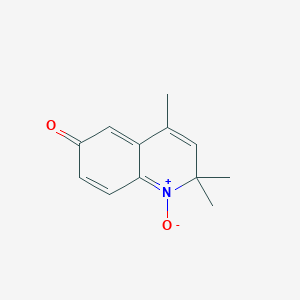
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
